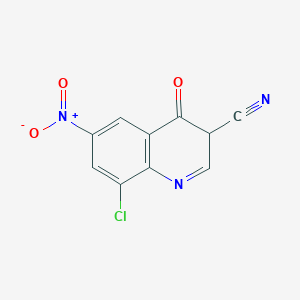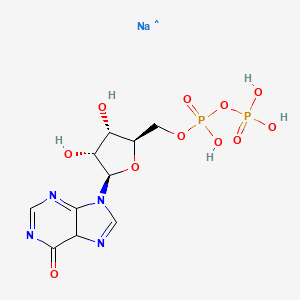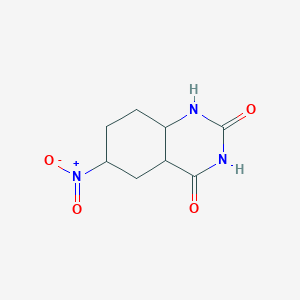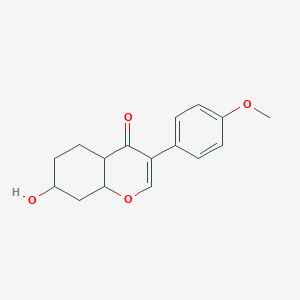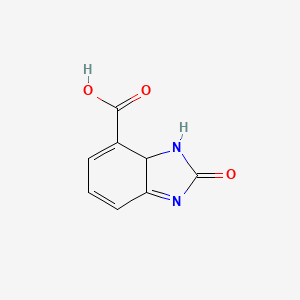![molecular formula C9H9N3OS B12358905 5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH, which leads to the selective formation of pyrido[2,3-d]pyrimidin-7-ones . The reaction conditions can be adjusted depending on the nature of the acyl group to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and BnNH2 for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of protein tyrosine kinases and cyclin-dependent kinases, making them valuable in cancer research . Additionally, its antimicrobial and anti-inflammatory properties make it a candidate for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be compared with other similar compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives . While these compounds share a similar core structure, their functional groups and biological activities may differ. For example, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative properties, whereas pyrimidino[4,5-d][1,3]oxazine derivatives have shown potential as antimicrobial agents . The unique combination of functional groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research.
Eigenschaften
Molekularformel |
C9H9N3OS |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4,6H,1-2H3 |
InChI-Schlüssel |
JQNCVBLVGXPIRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N=C2C1C=NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)

![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
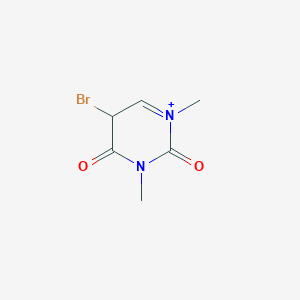
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)



